- Preparation of piperazinyloxoalkyl tetrahydroisoquinolines and related analogues as histamine H3 receptor modulators, World Intellectual Property Organization, , ,
Cas no 949922-52-5 (2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride)
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride structure](https://ja.kuujia.com/scimg/cas/949922-52-5x500.png)
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride
- 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine hydrochlor ide (1:1)
- 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride
- PubChem17781
- C6H8BrClN2S
- PBOWGJGHBQXXET-UHFFFAOYSA-N
- AB1197
- CB0243
- SB12339
- BC004285
- AB0027831
- AX8158320
- ST24027817
- W9719
- 2-BROMO-4,5,6,7-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE HCL
- 2-Bromo-4,5,6,7-tetrahydro
-
- MDL: MFCD08448172
- インチ: 1S/C6H7BrN2S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2;1H
- InChIKey: PBOWGJGHBQXXET-UHFFFAOYSA-N
- ほほえんだ: Cl.BrC1SC2CNCCC=2N=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- トポロジー分子極性表面積: 53.2
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07483-10G |
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97% | 10g |
¥ 5,761.00 | 2023-04-12 | |
eNovation Chemicals LLC | D496649-10G |
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97% | 10g |
$1080 | 2024-05-23 | |
TRC | B817168-100mg |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine Hydrochloride |
949922-52-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
Fluorochem | 093655-10g |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 10g |
£1013.00 | 2022-03-01 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0503-25g |
2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 25g |
$1500 | 2023-09-07 | |
Fluorochem | 093655-5g |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 5g |
£607.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y0980836-10g |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 10g |
$930 | 2024-08-02 | |
Chemenu | CM109179-5g |
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97% | 5g |
$*** | 2023-05-29 | |
1PlusChem | 1P005U1X-1g |
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 97.0% | 1g |
$275.00 | 2023-12-15 | |
eNovation Chemicals LLC | Y0980836-10g |
2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride |
949922-52-5 | 95% | 10g |
$930 | 2025-02-26 |
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride 合成方法
ごうせいかいろ 1
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride Raw materials
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride Preparation Products
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochlorideに関する追加情報
Introduction to 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride (CAS No. 949922-52-5)
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride, identified by its CAS number 949922-52-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazolo[5,4-c]pyridine class, a scaffold known for its broad biological activity and utility in drug discovery. The presence of a bromine substituent at the 2-position and the hydrochloride salt form enhance its pharmacological potential, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The< strong>1,3-thiazole core of this molecule contributes to its unique electronic and steric properties, which are critical for interactions with biological targets. Thiazole derivatives have been extensively studied due to their role in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a< strong>pyridine ring further expands its pharmacophoric space, enabling diverse binding modes with biological macromolecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The< strong>2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride scaffold has emerged as a promising candidate for this purpose. Studies have demonstrated that derivatives of this compound can modulate the activity of tyrosine kinases by binding to their ATP-binding pockets. This mechanism is particularly relevant in the context of resistance mechanisms observed in tyrosine kinase inhibitors (TKIs), suggesting that this compound may offer therapeutic advantages in treating drug-resistant cancers.
Moreover, the< strong>brominated nature of the molecule makes it an attractive precursor for further chemical modifications via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to introduce aryl or heteroaryl groups into complex molecular frameworks. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, potentially enhancing its bioavailability and target specificity.
The< strong>hydrochloride salt form of this compound improves its solubility in aqueous media, which is a critical factor for formulation development and bioavailability. Solubility is often a limiting factor in drug development, and compounds that exhibit good solubility profiles are more likely to progress into clinical trials. The hydrochloride salt also ensures stability under standard storage conditions, reducing degradation and extending shelf life.
Recent advances in computational chemistry have enabled the rapid screening of virtual libraries containing< strong>2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride-like scaffolds to identify hits with high binding affinity to target proteins. Molecular docking studies have revealed that this compound can interact with key residues in the active sites of enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These enzymes are central regulators of inflammatory pathways and are implicated in various autoimmune diseases.
In addition to its potential as an anti-cancer agent,< strong>2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride has shown promise in preclinical models of inflammation and immunomodulation. The thiazole moiety is known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes it a candidate for developing novel therapeutics targeting chronic inflammatory diseases such as rheumatoid arthritis and psoriasis.
The synthesis of< strong>2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization reactions to form the thiazolo[5,4-c]pyridine core followed by bromination at the 2-position. The final step involves conversion to the hydrochloride salt to enhance solubility. Optimizing these synthetic routes is crucial for large-scale production and cost-effective manufacturing.
The< strong>CAS number 949922-52-5 provides a unique identifier for this compound within regulatory databases and scientific literature. This standardized nomenclature ensures accurate referencing across different scientific disciplines and facilitates information retrieval for researchers worldwide. The CAS registry system is maintained by the Chemical Abstracts Service (CAS), a division of Clarivate Analytics.
Evaluation of< strong>2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride-based compounds in preclinical studies has revealed several interesting pharmacological profiles. For instance,in vitro assays have shown that certain derivatives exhibit inhibitory activity against platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR), which are key targets in oncology therapy。 These findings support further investigation into its potential as an antiangiogenic agent。
The structural flexibility offered by the thiazole-pyridine hybrid scaffold allows for diverse functionalization strategies。 For example,introduction of amides or ureas at strategic positions can enhance binding interactions with biological targets。 Such modifications are often employed to improve drug-like properties such as metabolic stability、oral bioavailability、and selectivity。
In conclusion,< strong>2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride(CAS No.< strong>949922-52-5) represents a structurally intriguing molecule with significant potential in pharmaceutical applications。 Its unique scaffold、biological activity、and synthetic accessibility make it an attractive candidate for further development。 Ongoing research efforts continue to explore its therapeutic applications across multiple disease areas。
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